molecular formula C13H12FNO B13080004 (3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol

(3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol

Cat. No.: B13080004
M. Wt: 217.24 g/mol
InChI Key: URIQDAPXYFGHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol is a chemical compound that features a fluorinated pyridine ring and a phenyl group attached to a methanol moiety. This compound is of interest due to its unique structural properties, which combine the electron-withdrawing effects of fluorine with the aromatic stability of the pyridine and phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol typically involves the reaction of 3-fluoro-6-methylpyridine with benzaldehyde in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the intermediate imine to the final alcohol product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), methanol

Major Products Formed

    Oxidation: (3-Fluoro-6-methylpyridin-2-yl)(phenyl)ketone

    Reduction: (3-Fluoro-6-methylpyridin-2-yl)(phenyl)methane

    Substitution: Various substituted pyridines depending on the nucleophile used

Mechanism of Action

The mechanism of action of (3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol is largely dependent on its interaction with biological targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to various enzymes and receptors. This compound may act by inhibiting specific enzymes or modulating receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoropyridine: Shares the fluorinated pyridine ring but lacks the phenyl and methanol groups.

    6-Methylpyridin-2-ylmethanol: Similar structure but without the fluorine atom.

    (3-Chloro-6-methylpyridin-2-yl)(phenyl)methanol: Chlorine atom instead of fluorine.

Uniqueness

(3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol is unique due to the combination of fluorine, methyl, and phenyl groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

(3-fluoro-6-methylpyridin-2-yl)-phenylmethanol

InChI

InChI=1S/C13H12FNO/c1-9-7-8-11(14)12(15-9)13(16)10-5-3-2-4-6-10/h2-8,13,16H,1H3

InChI Key

URIQDAPXYFGHME-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)F)C(C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.